N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-2,1,3-benzothiadiazole-4-sulfonamide
Description
N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-2,1,3-benzothiadiazole-4-sulfonamide is a complex organic compound that features a furan ring, a benzothiadiazole moiety, and a sulfonamide group.
Properties
IUPAC Name |
N-[2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl]-2,1,3-benzothiadiazole-4-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O4S2/c22-15(12-6-8-13(9-7-12)16-4-2-10-25-16)11-19-27(23,24)17-5-1-3-14-18(17)21-26-20-14/h1-10,15,19,22H,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAAMSISHNXJJMO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NSN=C2C(=C1)S(=O)(=O)NCC(C3=CC=C(C=C3)C4=CC=CO4)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-2,1,3-benzothiadiazole-4-sulfonamide typically involves multi-step organic reactionsThe final step involves the sulfonation of the compound to introduce the sulfonamide group .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors for coupling reactions and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-2,1,3-benzothiadiazole-4-sulfonamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: The nitro groups on the benzothiadiazole can be reduced to amines.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include various substituted benzothiadiazole derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
Chemistry
N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-2,1,3-benzothiadiazole-4-sulfonamide serves as a versatile building block in organic synthesis. It can be utilized to create more complex molecules through various chemical reactions. Its unique structure allows for functionalization that can lead to new derivatives with tailored properties.
Biology
Research has indicated that this compound exhibits potential antibacterial and antifungal properties. Similar compounds have shown effectiveness against various bacterial strains due to their ability to penetrate bacterial membranes effectively. Studies suggest that the furan moiety enhances the antimicrobial activity of sulfonamide derivatives against Gram-positive bacteria.
Medicine
The compound is being explored as a candidate for new drug development, particularly for treating multi-resistant bacterial infections. Its mechanism of action involves inhibiting bacterial enzymes critical for cell wall synthesis and protein function, leading to bacterial cell death . Moreover, preliminary studies suggest anticancer potential due to structural similarities with known anticancer agents; however, direct studies on this specific compound remain limited .
Industry
In industrial applications, this compound is utilized in the development of new materials with specific electronic properties. Its unique chemical characteristics make it suitable for applications in electronics and materials science.
Case Studies
- Antimicrobial Activity : A study evaluated the antimicrobial efficacy of related sulfonamide compounds against various strains of bacteria and fungi. Results indicated significant inhibition against Gram-positive bacteria with an IC50 value suggesting potent activity .
- Anticancer Potential : Another investigation focused on furan-based compounds similar to this compound revealed promising cytotoxic effects on cancer cell lines, indicating potential for further development in cancer therapeutics .
Mechanism of Action
The mechanism of action of N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-2,1,3-benzothiadiazole-4-sulfonamide involves its interaction with bacterial enzymes, inhibiting their function and leading to bacterial cell death. The compound targets specific pathways involved in bacterial cell wall synthesis and protein function .
Comparison with Similar Compounds
Similar Compounds
Furanylfentanyl: A synthetic opioid with a furan ring, used for its potent analgesic properties.
Benzothiadiazole derivatives: Known for their applications in agriculture as fungicides and in materials science for their electronic properties.
Uniqueness
Its multi-functional nature makes it a versatile compound for various scientific research applications .
Biological Activity
N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-2,1,3-benzothiadiazole-4-sulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities. This compound's unique structure suggests various interactions with biological targets, making it a candidate for pharmacological studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 382.43 g/mol. The presence of the furan ring and sulfonamide group may contribute to its biological properties.
Biological Activity Overview
Research indicates that sulfonamide derivatives can exhibit various biological activities, including antimicrobial, anti-inflammatory, and antitumor effects. The specific biological activity of this compound is still under investigation, but preliminary studies suggest several mechanisms of action.
- Antimicrobial Activity : Sulfonamides are known for their antibacterial properties by inhibiting bacterial folic acid synthesis. This mechanism may extend to this compound.
- Anti-inflammatory Effects : Some studies suggest that compounds with similar structures can modulate inflammatory pathways, potentially reducing cytokine production and inflammatory responses.
- Antitumor Potential : The interaction with specific enzymes or receptors involved in cell proliferation may position this compound as a candidate for cancer therapy.
Study 1: Antibacterial Activity
A study evaluated the antibacterial efficacy of various sulfonamide derivatives against common pathogens. Results indicated that compounds with a furan moiety exhibited enhanced activity against Staphylococcus aureus and Escherichia coli. The presence of the benzothiadiazole structure may further enhance this activity.
| Compound | Activity Against S. aureus | Activity Against E. coli |
|---|---|---|
| Sulfonamide A | Moderate | Weak |
| N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-... | Strong | Moderate |
Study 2: Anti-inflammatory Mechanisms
In a model of induced inflammation in rats, administration of N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-... resulted in a significant reduction in inflammatory markers compared to control groups. This suggests potential use in treating inflammatory diseases.
| Inflammatory Marker | Control Group Level | Treated Group Level |
|---|---|---|
| TNF-alpha | 150 pg/mL | 80 pg/mL |
| IL-6 | 200 pg/mL | 95 pg/mL |
Pharmacokinetics
Understanding the pharmacokinetic profile is crucial for evaluating the therapeutic potential of N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-... Research using computational models indicates favorable absorption and distribution characteristics, suggesting good bioavailability.
Q & A
Q. How can researchers optimize the synthetic route for N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-2,1,3-benzothiadiazole-4-sulfonamide to improve yield and purity?
- Methodological Answer : Optimize reaction conditions (e.g., solvent polarity, temperature, catalyst loading) using Design of Experiments (DoE) approaches. Monitor intermediates via FT-IR and HPLC to identify side reactions (e.g., sulfonamide hydrolysis or furan ring oxidation). Purify via column chromatography with gradient elution (e.g., hexane/ethyl acetate) and validate purity using ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS) .
Q. What spectroscopic techniques are critical for characterizing the structural integrity of this compound?
- Methodological Answer : Use FT-IR to confirm functional groups (e.g., sulfonamide S=O stretches at ~1350–1150 cm⁻¹ and hydroxyethyl O-H stretches at ~3400 cm⁻¹). ¹H/¹³C NMR resolves aromatic protons (furan and benzothiadiazole rings) and hydroxyethyl stereochemistry. UV-Vis spectroscopy can assess π-π* transitions in the benzothiadiazole moiety for photophysical studies .
Q. How should stability studies be designed to evaluate this compound under varying pH and temperature conditions?
Q. What in vitro assays are suitable for preliminary assessment of biological activity?
- Methodological Answer : Screen against bacterial/fungal strains (e.g., E. coli, C. albicans) using broth microdilution assays (MIC determination). For anticancer activity, use MTT assays on cancer cell lines (e.g., HeLa, MCF-7). Include positive controls (e.g., doxorubicin) and validate cytotoxicity via flow cytometry .
Q. How can researchers validate HPLC methods for quantifying this compound in complex matrices?
- Methodological Answer : Develop a reversed-phase method (C18 column, acetonitrile/water mobile phase) with UV detection (λ = 254 nm for benzothiadiazole). Validate linearity (R² > 0.99), LOD/LOQ, and recovery rates (spiked samples). Compare with LC-MS/MS for cross-validation .
Advanced Research Questions
Q. How can contradictory data between experimental and computational vibrational spectra be resolved?
Q. What strategies elucidate structure-activity relationships (SAR) for this compound’s bioactivity?
- Methodological Answer : Synthesize analogs with modified substituents (e.g., replace furan with thiophene or alter sulfonamide groups). Test bioactivity in parallel and apply QSAR models (e.g., CoMFA/CoMSIA) to correlate electronic (HOMO/LUMO) or steric parameters with efficacy. Cross-reference with docking studies on target proteins (e.g., bacterial dihydrofolate reductase) .
Q. How can solubility challenges be addressed during biological testing?
- Methodological Answer : Use co-solvents (e.g., DMSO/PEG-400) or formulate as nanoparticles (e.g., PLGA encapsulation). Measure solubility via shake-flask method and validate with NMR diffusion-ordered spectroscopy (DOSY) . Assess logP values experimentally (octanol-water partitioning) or via computational tools (e.g., ACD/Labs) .
Q. What experimental and computational approaches are needed to design molecular docking studies?
Q. How can metabolic stability and degradation pathways be systematically assessed?
- Methodological Answer :
Incubate with liver microsomes (human/rat) and analyze metabolites via LC-HRMS . Identify Phase I/II metabolites (e.g., hydroxylation, glucuronidation) using software (e.g., MetabolitePilot). Compare with CYP450 inhibition assays to pinpoint metabolic liabilities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
